molecular formula C13H11N3O3 B2996013 N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide CAS No. 478033-16-8

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide

Cat. No.: B2996013
CAS No.: 478033-16-8
M. Wt: 257.249
InChI Key: KOWMKJWIYGWDOM-UHFFFAOYSA-N
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Description

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a cyano group at position 4 and a methyl group at position 2. The oxazole ring is linked to a 2-methoxybenzamide moiety via an amide bond. This structural framework confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-8-10(7-14)13(19-16-8)15-12(17)9-5-3-4-6-11(9)18-2/h3-6H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWMKJWIYGWDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C#N)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817708
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide typically involves the reaction of 4-cyano-3-methyl-1,2-oxazole with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or oxazoles.

Scientific Research Applications

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Structural Variations and Molecular Formulas

The target compound is compared to analogs with modifications in the benzamide substituents or heterocyclic ring systems. Key differences are summarized below:

Compound Name Molecular Formula Benzamide Substituent Heterocyclic Ring Notable Features
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide C₁₃H₁₀N₃O₃ 2-methoxy 4-cyano-3-methyl-1,2-oxazol-5-yl Cyano group increases electronegativity; ortho-methoxy influences steric effects
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-4-fluorobenzamide () C₁₂H₇FN₃O₂ 4-fluoro Same as target Fluorine’s electron-withdrawing nature enhances lipophilicity
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide () C₁₀H₇N₃O₂S Thiophene-2-carboxamide Same as target Sulfur atom in thiophene alters electronic properties and π-conjugation
4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide () C₉H₇N₃O₃S 4-methoxy 1,2,4-thiadiazol-5-yl Thiadiazole’s electron-deficient nature contrasts with oxazole
N-[(2,3-Dihydro-2-methyl-3-oxo-1,2,4-thiadiazol)-5-yl]-4-methylbenzamide () C₁₁H₁₂N₃O₂S 4-methyl 1,2,4-thiadiazol-5-yl Thiadiazole sulfone group introduces polarizability and redox activity

Key Functional Group Comparisons

  • Heterocyclic Rings: 1,2-Oxazole (Target): Aromatic, with oxygen and nitrogen contributing to a planar, electron-deficient ring. 1,2,4-Thiadiazole (): Sulfur substitution increases polarizability and electron deficiency, altering reactivity compared to oxazole .
  • The methoxy group’s electron-donating effects may enhance solubility . 4-Fluoro (): Para-fluorine’s electron-withdrawing nature increases lipophilicity, which could improve membrane permeability in drug design . Thiophene-2-carboxamide (): Thiophene’s sulfur atom introduces a larger atomic radius and distinct π-orbital interactions, affecting electronic delocalization .

Physicochemical and Electronic Properties

  • Electron Effects: The cyano group in the target compound withdraws electron density from the oxazole ring, making it more electrophilic compared to non-cyano analogs.
  • Solubility and Lipophilicity :

    • Methoxy and fluorine substituents influence solubility: methoxy groups enhance hydrophilicity, while fluorine increases lipophilicity .
    • Thiophene’s sulfur may reduce solubility compared to oxygen-containing rings .

Biological Activity

N-(4-cyano-3-methyl-1,2-oxazol-5-yl)-2-methoxybenzamide, identified by its CAS number 478033-16-8, is a compound of interest due to its potential biological activities. This article explores the various studies conducted on its biological activity, focusing on its antiproliferative, antioxidant, and antiviral properties.

Chemical Structure

The compound features a unique structure that includes a cyano group, an oxazole ring, and a methoxybenzamide moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds similar to this compound. For instance, derivatives of N-substituted benzimidazole carboxamides demonstrated notable activity against cancer cell lines such as MCF-7 and HCT116. The most promising derivatives exhibited IC50 values ranging from 1.2 to 5.3 μM against these cell lines .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (μM)
Compound 10MCF-71.2
Compound 11HCT1163.7
Compound 12HEK 2935.3

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Compounds with similar structures have shown improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). This suggests that the compound may play a role in preventing oxidative stress-related damage in cells .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the cyano group and the oxazole ring contribute to its ability to interact with cellular targets involved in cell proliferation and oxidative stress pathways.

Case Studies

Several case studies have been conducted to assess the efficacy of compounds related to this compound:

  • Study on Antiproliferative Effects : A study demonstrated that specific derivatives showed selective activity against breast cancer cell lines with IC50 values indicating potent antiproliferative effects .
  • Antioxidant Evaluation : Another study evaluated the antioxidative capacity using various spectroscopic methods and found significant improvements in oxidative stress markers when treated with these compounds .

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